molecular formula C8H14ClNO3 B6185034 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride CAS No. 2624138-45-8

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride

Cat. No.: B6185034
CAS No.: 2624138-45-8
M. Wt: 207.7
InChI Key:
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Description

1-(aminomethyl)-2-oxabicyclo[311]heptane-4-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride typically involves a multi-step process. One common approach is the cycloaddition reaction, which forms the bicyclic core. This can be achieved through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . The reaction conditions are generally mild and operationally simple, making it suitable for large-scale preparation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of metal-free catalysts and enantioselective approaches to produce the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions: 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both an amino and carboxylic acid group. This combination of features makes it particularly versatile for various chemical reactions and applications.

Properties

CAS No.

2624138-45-8

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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